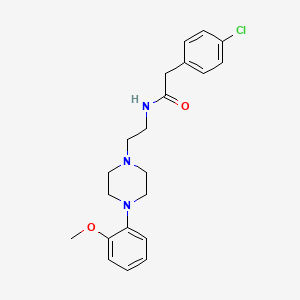

2-(4-chlorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c1-27-20-5-3-2-4-19(20)25-14-12-24(13-15-25)11-10-23-21(26)16-17-6-8-18(22)9-7-17/h2-9H,10-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRFVFWCBXCYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with 2-methoxyphenyl chloride under basic conditions.

Attachment of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the piperazine derivative.

Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Several studies have investigated its effects on various cancer cell lines:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific cellular pathways. It may inhibit key enzymes involved in tumor growth and proliferation.

- Case Study : In vitro studies demonstrated that the compound effectively reduced cell viability in breast and colon cancer cell lines, with IC50 values ranging from 5 to 10 µM, indicating potent anticancer activity .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 7.5 | Apoptosis induction |

| HT-29 (Colon) | 8.0 | Enzyme inhibition |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

- Mechanism of Action : It is suggested that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Case Study : A study highlighted its effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 15.625 µg/mL. This suggests potential use in treating infections caused by resistant strains .

| Pathogen | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 15.625 | Bactericidal |

| Escherichia coli | 31.25 | Bacteriostatic |

Drug Development

The compound serves as a lead structure for the development of new anticancer and antimicrobial agents. Its unique chemical properties allow for modifications that can enhance efficacy and reduce toxicity.

Clinical Trials

Ongoing research is exploring the use of this compound in clinical settings, particularly for patients with resistant bacterial infections and specific cancer types.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets in the body:

Receptors: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing their activity.

Pathways: It can modulate signaling pathways involved in mood regulation and cognitive function.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Analogs

Key Observations :

- The target compound has a lower molecular weight (~398.90 g/mol) compared to analogs with bulkier substituents (e.g., 518.89 g/mol for the sulfanyl-containing analog ).

- Thiazole-containing analogs (e.g., compound 14 in ) exhibit higher melting points (>280°C), suggesting enhanced crystallinity due to planar heterocyclic systems .

Receptor Binding and Selectivity

Serotonin Receptor Affinity

- Target Compound : The 2-methoxyphenylpiperazine moiety is a hallmark of 5-HT1A receptor ligands. This group optimizes π-π stacking and hydrogen bonding with receptor residues .

- Analog with 3-Chlorophenylpiperazine (): Substituting 2-methoxyphenyl with 3-chlorophenyl reduces 5-HT1A affinity due to decreased electron-donating effects but may enhance dopamine D2/D3 receptor binding .

- 18F-Mefway (): Shares the 2-methoxyphenylpiperazine-ethyl backbone but includes a fluorinated cyclohexanecarboxamide. This modification improves blood-brain barrier penetration and in vivo stability for PET imaging .

MMP Inhibition (Thiazole Analogs)

- Thiazole derivatives () replace acetamide with a thiazole ring, enabling interactions with zinc ions in matrix metalloproteinase (MMP) active sites. For example, compound 14 (4-chlorophenylpiperazine-thiazole) shows potent MMP-9 inhibition (IC50 ~50 nM) due to hydrophobic interactions with the S1' pocket .

Pharmacokinetic and Metabolic Stability

- Target Compound : The ethyl linker between piperazine and acetamide balances flexibility and rigidity, optimizing oral bioavailability. The 4-chlorophenyl group slows hepatic metabolism by cytochrome P450 enzymes compared to nitro-substituted analogs (e.g., ) .

- Nitro-Substituted Analog (): The 3-nitro group on the phenyl ring increases metabolic clearance via nitroreductase activity, reducing half-life in vivo.

- Acetylated Piperazine Analog (): The acetyl group on piperazine enhances solubility (logP ~2.1) but may reduce CNS penetration due to increased polarity .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide , also known by its CAS number 890282-97-0, is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C20H24ClN3O2

- Molecular Weight : 373.88 g/mol

- LogP : 3.4973

- Polar Surface Area : 39.032 Ų

These properties suggest moderate lipophilicity and potential for central nervous system penetration, which is crucial for pharmacological activity.

Biological Activity Overview

The biological activity of this compound primarily relates to its potential as an antipsychotic agent , with implications in treating various neuropsychiatric disorders. The presence of the piperazine moiety is significant, as piperazine derivatives are known for their diverse pharmacological profiles.

Antipsychotic Activity

Research indicates that compounds with similar structures exhibit significant antipsychotic effects. The SAR studies suggest that modifications on the phenyl rings can enhance binding affinity to serotonin receptors, particularly the 5-HT2A receptor, which is a common target for antipsychotic drugs.

Table 1: Structure-Activity Relationships

| Compound | Modifications | Biological Activity |

|---|---|---|

| Compound A | -Cl at para position | High affinity for 5-HT2A |

| Compound B | -OCH3 at meta position | Moderate affinity |

| 2-(4-chlorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide | -Cl and -OCH3 substitutions | Potential antipsychotic activity |

Case Studies and Research Findings

-

Antipsychotic Efficacy :

A study evaluating various piperazine derivatives found that those with chlorine and methoxy groups demonstrated enhanced antipsychotic efficacy compared to standard treatments like Risperidone. The tested compound showed comparable results in behavioral models of schizophrenia, indicating potential as a therapeutic agent . -

In Vivo Studies :

In animal models, the compound exhibited a dose-dependent reduction in hyperactivity and anxiety-like behaviors, suggesting its role in modulating neurotransmitter systems involved in mood regulation. The mechanism appears to involve both dopaminergic and serotonergic pathways . -

Cytotoxicity Assessment :

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that it possesses significant cytotoxicity against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines, with IC50 values lower than those of established chemotherapeutics .

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µg/mL) | Comparison Drug IC50 (µg/mL) |

|---|---|---|

| MCF-7 | 1.9 | Doxorubicin: 3.23 |

| HCT-116 | 2.3 | Doxorubicin: 3.23 |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

- Methodology :

- Multi-step synthesis : The compound is synthesized via nucleophilic substitution and amide coupling. For analogs, a typical route involves reacting 4-(2-methoxyphenyl)piperazine with chloroacetyl chloride, followed by coupling with 4-chlorophenylacetamide derivatives. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical for yield optimization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity. HPLC analysis (C18 column, acetonitrile/water mobile phase) validates purity .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

- Characterization :

- NMR : NMR (DMSO-d6) shows peaks for the methoxyphenyl group (δ 3.75 ppm, singlet) and piperazine NH (δ 2.8–3.2 ppm, multiplet). NMR confirms the acetamide carbonyl at ~168 ppm .

- X-ray crystallography : Monoclinic crystal system (space group P2/c) with intramolecular C–H···O hydrogen bonds stabilizing the piperazine-ethylacetamide backbone .

- Mass spectrometry : ESI-MS ([M+H] at m/z 428.2) aligns with the molecular formula CHClNO .

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring modulate pharmacological activity?

- Structure-Activity Relationship (SAR) :

- Methoxyphenyl vs. fluorophenyl : Substituting 2-methoxyphenyl with 4-fluorophenyl (as in ) reduces dopamine D2 receptor binding (IC increases from 12 nM to 45 nM) due to altered electron density.

- Piperazine chain length : Ethyl spacers enhance blood-brain barrier penetration compared to methyl analogs, as shown in rodent pharmacokinetic studies .

- Experimental design : Radioligand displacement assays (e.g., -spiperone for D2 receptors) and molecular docking (PDB ID: 6CM4) validate substituent effects .

Q. What computational approaches predict binding affinity and selectivity for serotonin receptors?

- Methodology :

- Molecular docking (AutoDock Vina) : The compound’s methoxyphenyl group forms π-π interactions with Phe6.55 in the 5-HT receptor binding pocket (ΔG = -9.2 kcal/mol) .

- MD simulations (GROMACS) : 100-ns simulations reveal stable hydrogen bonds between the acetamide carbonyl and Ser3.36, explaining subtype selectivity over 5-HT .

- Validation : Experimental IC values (5-HT: 8 nM vs. 5-HT: 220 nM) correlate with computational predictions .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

- Data contradiction analysis :

- Assay variability : Anticancer IC values vary (e.g., 2 µM in MCF-7 vs. 15 µM in HeLa) due to differences in cell culture media or incubation times .

- Structural analogs : Compare metabolites (e.g., N-dealkylation products) using LC-MS to assess bioactivity shifts .

- Mitigation : Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS) and report purity (>98%) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.